![molecular formula C15H14O2 B1270690 2-(2-Phenylethoxy)benzaldehyde CAS No. 93898-91-0](/img/structure/B1270690.png)
2-(2-Phenylethoxy)benzaldehyde
Overview
Description
2-(2-Phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It belongs to the class of benzaldehydes and is characterized by the presence of a phenylethoxy group attached to the benzaldehyde core. This compound is known for its versatile applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethoxy)benzaldehyde typically involves the reaction of 2-phenylethanol with benzaldehyde under acidic or basic conditions. One common method is the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Phenylethoxy)benzoic acid.
Reduction: 2-(2-Phenylethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylethoxy)benzaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzaldehyde: A simpler analog with a single aldehyde group.
2-Phenylethanol: A related compound with a hydroxyl group instead of an aldehyde group.
2-(2-Phenylethoxy)benzoic acid: The oxidized form of 2-(2-Phenylethoxy)benzaldehyde.
Uniqueness: this compound is unique due to its combination of a phenylethoxy group and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry .
Biological Activity
2-(2-Phenylethoxy)benzaldehyde is an organic compound with the molecular formula . It features a benzaldehyde functional group linked to a phenylethoxy moiety, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its reported antimicrobial and anticancer properties.
Chemical Structure
The structure of this compound can be represented as follows:
This structure highlights the presence of both the aromatic benzene rings and the aldehyde functional group, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction of 2-phenylethanol with benzaldehyde, often facilitated by acidic catalysts such as sulfuric acid or hydrochloric acid.
- Reaction Conditions : Elevated temperatures are used to ensure complete conversion of reactants.
Table 1: Synthesis Overview
Method | Reactants | Catalyst | Conditions |
---|---|---|---|
Acid-Catalyzed Reaction | 2-Phenylethanol + Benzaldehyde | Sulfuric Acid | Elevated Temperature |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets enhances its therapeutic potential.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Anticancer | Inhibits cancer cell proliferation |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Cancer Cell Line Study : In vitro testing on human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating potent activity.
- Mechanistic Insights : Additional research has delved into the compound's mechanism, revealing that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.
Table 3: Case Study Summary
Properties
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93898-91-0 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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